4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride 4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1380300-43-5
VCID: VC4362806
InChI: InChI=1S/C14H21NO2.ClH/c1-16-13-4-2-12(3-5-13)10-14(11-15)6-8-17-9-7-14;/h2-5H,6-11,15H2,1H3;1H
SMILES: COC1=CC=C(C=C1)CC2(CCOCC2)CN.Cl
Molecular Formula: C14H22ClNO2
Molecular Weight: 271.79

4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride

CAS No.: 1380300-43-5

Cat. No.: VC4362806

Molecular Formula: C14H22ClNO2

Molecular Weight: 271.79

* For research use only. Not for human or veterinary use.

4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride - 1380300-43-5

Specification

CAS No. 1380300-43-5
Molecular Formula C14H22ClNO2
Molecular Weight 271.79
IUPAC Name [4-[(4-methoxyphenyl)methyl]oxan-4-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C14H21NO2.ClH/c1-16-13-4-2-12(3-5-13)10-14(11-15)6-8-17-9-7-14;/h2-5H,6-11,15H2,1H3;1H
Standard InChI Key RQHFZLHBNUCWCB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC2(CCOCC2)CN.Cl

Introduction

Structural Characteristics and Chemical Properties

The compound’s IUPAC name, [4-[(4-methoxyphenyl)methyl]oxan-4-yl]methanamine hydrochloride, reflects its tetracyclic architecture. Key structural elements include:

  • A tetrahydropyran ring (oxan-4-yl) providing conformational rigidity.

  • A 4-methoxyphenylmethyl group attached to the tetrahydropyran’s 4-position, introducing aromaticity and electron-donating methoxy functionality.

  • A primary amine (-CH2_2NH2_2) at the tetrahydropyran’s 4-position, protonated as a hydrochloride salt for enhanced solubility .

Table 1: Comparative Analysis with Related Compounds

PropertyTarget Compound (C14H22ClNO2)(4-Methoxyphenyl)(oxan-4-yl)methanamine HCl (C13H20ClNO2) [4-(4-Methoxyphenyl)phenyl]methanamine HCl (C14H15ClNO)
Molecular Weight (g/mol)271.79257.75249.73
Key Structural DifferenceTetrahydropyran + methanamineTetrahydropyran + methanamine (no methyl bridge)Biphenyl core
SolubilityNot fully characterizedData unavailableLimited aqueous solubility
Pharmacological Target PotentialNeurotransmitter systemsSimilar neuromodulatory applications Unknown

The compound’s standard InChIKey (RQHFZLHBNUCWCB-UHFFFAOYSA-N) and SMILES (COC1=CC=C(C=C1)CC2(CCOCC2)CN.Cl) provide unambiguous representations of its connectivity and stereoelectronic features .

Synthesis and Industrial Production

While detailed synthetic protocols remain proprietary, patent literature suggests convergent strategies involving:

  • Mannich reaction: Condensation of 4-methoxybenzylamine with tetrahydropyran-4-one derivatives.

  • Reductive amination: Coupling of 4-methoxybenzaldehyde with pre-functionalized tetrahydropyran intermediates .

  • Salt formation: Final treatment with hydrochloric acid to stabilize the free amine .

Industrial-scale production adheres to Good Manufacturing Practices (GMP), with vendors like Key Organics Ltd. and CymitQuimica offering research quantities (1g–10g) under controlled conditions . Batch purity exceeds 95%, as verified by HPLC and NMR .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, D2_2O): δ 7.25 (d, J = 8.6 Hz, 2H, aromatic), 6.85 (d, J = 8.6 Hz, 2H, aromatic), 3.78 (s, 3H, OCH3_3), 3.45–3.30 (m, 4H, tetrahydropyran OCH2_2), 2.95 (s, 2H, CH2_2NH3+_3^+), 1.80–1.60 (m, 4H, tetrahydropyran CH2_2) .

  • 13^13C NMR: 158.9 (C-OCH3_3), 130.2–114.7 (aromatic carbons), 68.4 (tetrahydropyran C-O), 55.2 (OCH3_3), 44.1 (CH2_2NH3+_3^+) .

Mass Spectrometry

  • ESI-MS: m/z 235.16 [M-Cl]+^+ (calculated for C14_{14}H21_{21}NO2+_2^+: 235.16) .

Infrared Spectroscopy

  • Strong bands at 3250 cm1^{-1} (N-H stretch), 1605 cm1^{-1} (aromatic C=C), and 1250 cm1^{-1} (C-O-C ether).

ParameterValueMethod
Water Solubility (mg/mL)12.3 ± 0.8ALOGPS 2.1
Plasma Protein Binding89.2%SwissADME
CYP3A4 InhibitionModerateadmetSAR
Ames Test MutagenicityNegativeProTox-II

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